Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate

Hydrolytic stability Aqueous degradation resistance Methacrylamide vs. methacrylate

Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate (CAS 91263-67-1) is a bifunctional methacrylamide monomer supplied as a sulfate salt, containing two polymerizable methacrylamide groups linked via dimethylaminopropyl spacers. This structural motif enables the compound to serve simultaneously as a building block for cationic polymers and as a built-in crosslinker, eliminating the need for separate tertiary crosslinking agents in selected formulations.

Molecular Formula C18H38N4O6S
Molecular Weight 438.6 g/mol
CAS No. 91263-67-1
Cat. No. B12682815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate
CAS91263-67-1
Molecular FormulaC18H38N4O6S
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCCN(C)C.CC(=C)C(=O)NCCCN(C)C.OS(=O)(=O)O
InChIInChI=1S/2C9H18N2O.H2O4S/c2*1-8(2)9(12)10-6-5-7-11(3)4;1-5(2,3)4/h2*1,5-7H2,2-4H3,(H,10,12);(H2,1,2,3,4)
InChIKeyAZAAEUBSXMSVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate (CAS 91263-67-1): A Cationic Bis-Monomer for Specialized Crosslinking Applications


Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate (CAS 91263-67-1) is a bifunctional methacrylamide monomer supplied as a sulfate salt, containing two polymerizable methacrylamide groups linked via dimethylaminopropyl spacers [1]. This structural motif enables the compound to serve simultaneously as a building block for cationic polymers and as a built-in crosslinker, eliminating the need for separate tertiary crosslinking agents in selected formulations. The resulting polymers exhibit pH-responsive behavior due to the protonatable dimethylamino groups (monomeric unit pKa ≈ 9.2) [2], a property that underpins its utility in stimuli-responsive hydrogels, biomedical material synthesis, and specialty water-treatment polymers [3].

Why Generic Monomer Substitution Fails for Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate


Attempts to replace Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate with simpler mono-functional analogs such as DMAPMA (CAS 5205-93-6) or with conventional crosslinkers like N,N′-methylenebisacrylamide (MBA) fail to replicate the dual-functional architecture of this compound. The bis-structure integrates cationic charge density and covalent crosslinking within a single molecular entity, providing a precisely controlled 1:1 stoichiometry of crosslinking to charge introduction in a single addition step . Class-level evidence demonstrates that methacrylamide-based backbones confer superior hydrolytic stability compared to methacrylate ester-based alternatives such as DMAEMA under physiological pH conditions [1], while the dimethylamino groups provide a higher pKa (~9.2) than comparable methacrylate esters (DMAEMA pKa ~7.5), ensuring greater protonation and cationic character at neutral pH [2]. Substituting this tailored bis-monomer with a mixture of a mono-cationic monomer and a separate crosslinker introduces compositional variability that can compromise batch-to-batch reproducibility in applications where crosslink density and charge distribution must be tightly controlled.

Quantitative Evidence Guide: Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate Differentiation Data


Superior Hydrolytic Stability of Methacrylamide Backbone vs. Methacrylate Ester Analogs

Polymers built from DMAPMA-based methacrylamide monomers exhibit significantly greater resistance to hydrolysis than those constructed from the widely used methacrylate ester analog DMAEMA. In a controlled hydrolytic stability study, at pH 4–8, DMAEMA and a saturated analog were equally stable, but both were substantially less stable than DMAPMA [1]. This class-level observation is directly transferable to the bis-sulfate compound, which employs the same methacrylamide linkage. The enhanced stability stems from the amide bond's resistance to hydrolytic cleavage compared to the ester bond in DMAEMA-based polymers.

Hydrolytic stability Aqueous degradation resistance Methacrylamide vs. methacrylate

Reduced Cytotoxicity of DMAPMA-Based Copolymers Compared to PEI 25 kDa in Gene Delivery

In a direct in vitro comparison, P(NIPAAm-co-NDAPM)-b-PEI copolymer (incorporating the DMAPMA monomer unit) exhibited lower cytotoxicity than 25 kDa branched PEI, the industry-standard cationic gene delivery polymer [1]. The copolymer maintained comparable or higher transfection efficiency at optimal N/P ratios while demonstrating reduced cell damage, a combination that is directly relevant to the bis-sulfate compound class. The reduced toxicity is attributed to the comb-like architecture where the cationic DMAPMA units are distributed along the thermoresponsive PNIPAAm backbone rather than concentrated in a high-charge-density linear polymer.

Cytotoxicity Gene delivery vector Biocompatibility

Biofilm-Associated Antimicrobial Efficacy: 99.99% Bacterial Killing with DMAPMA-Based Nanogel Coatings

DMAPMA-containing nanogel coatings, following quaternization through N-alkylation, demonstrated a killing efficacy of up to 99.99% against adhering S. aureus ATCC 12600 bacteria when compared to non-quaternized nanogel coatings [1]. The DMAPMA comonomer provides the tertiary amine anchor for quaternization with 1-bromododecane, which introduces potent membrane-active antibacterial properties. This class-level evidence demonstrates the unique value of the DMAPMA structure as a platform for antimicrobial functionalization, a capability that is preserved and potentially enhanced in the bis-sulfate form due to its dual-headed architecture enabling higher local charge density at crosslink junctions.

Antimicrobial coating Antifouling Quaternary ammonium

DMAPMA-C12DM Copolymerization Requires Lower Activation Energy than DMAPMA-C10MVBA

In a systematic study of DMAPMA copolymerization kinetics with two different cationic surfmers, the activation energy for DMAPMA-C12DM copolymerization (89.64 kJ/mol) was found to be lower than that for DMAPMA-C10MVBA copolymerization (91.65 kJ/mol) [1]. Both copolymers achieved 97% oil removal at a concentration of 30 mg/L in flotation experiments, establishing DMAPMA as a versatile backbone for high-performance flotation agents. The reactivity ratios of DMAPMA with C12DM (r_DMAPMA = 0.46, r_C12DM = 15.52) indicate that C12DM is consumed more rapidly, producing gradient copolymers with DMAPMA-enriched chain ends that enhance surface activity for oily wastewater treatment.

Polymerization kinetics Activation energy Flotation agent

Biocidal Activity Against Sulfate-Reducing Bacteria at 0.05 wt.% Threshold

DADMAC–DMAPMA copolymer demonstrated a biocidal effect against sulfate-reducing bacteria (CRB) at a minimum inhibitory concentration of 0.05 wt.% in water-based drilling mud applications [1]. The DMAPMA monomer was more reactive than DADMAC in the radical copolymerization, resulting in copolymers enriched in the DMAPMA component and thus providing a higher density of the bioactive dimethylaminopropyl moiety [1]. This class-level evidence demonstrates a definitive minimum concentration threshold for antimicrobial action that serves as a quantifiable procurement benchmark for biocidal polymer formulations.

Biocide Oilfield drilling fluid Sulfate-reducing bacteria

Enhanced Mechanical Properties of DMAPMA Hydrogels via Lyotropic Liquid Crystal Templating

Poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) hydrogels are known to suffer from poor mechanical strength, limiting their biomedical application [1]. Free radical polymerization in the presence of cetyltrimethylammonium bromide (CTAB) as a lyotropic liquid crystal template significantly improved the compression modulus of the hydrogels [1]. This demonstrates that DMAPMA-based hydrogel mechanical performance is highly tunable through processing conditions, and the bis-sulfate compound, with its innate crosslinking capability, offers an orthogonal route to mechanical reinforcement without requiring post-synthetic templating.

Hydrogel mechanical properties Drug delivery system Lyotropic liquid crystal templating

Optimal Application Scenarios for Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate Based on Evidence


Self-Crosslinking Cationic Hydrogels for pH-Responsive Drug Delivery

The bis-functional architecture of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate enables single-step synthesis of covalently crosslinked, cationic hydrogels without requiring a separate crosslinker. Leveraging the pKa ~9.2 of the dimethylamino groups [1], these hydrogels exhibit pH-dependent swelling that can be exploited for triggered drug release in gastrointestinal or tumor microenvironment applications. The methacrylamide backbone provides superior hydrolytic stability compared to methacrylate ester-based alternatives [2], ensuring sustained performance in physiological fluids. This application directly capitalizes on the dual-functional nature of the compound.

Built-in Biocidal Crosslinked Polymers for Oilfield Drilling Fluids

The compound can be formulated into crosslinked copolymers that simultaneously provide rheological modification and biocidal activity against sulfate-reducing bacteria, a critical nuisance organism in oilfield operations. The demonstrated biocidal threshold of 0.05 wt.% for DMAPMA-containing copolymers [3] provides a validated starting concentration for formulation. The crosslinking density can be tuned through the bis-monomer feed ratio, allowing precise control over fluid rheology while maintaining the biocidal function derived from the protonated dimethylamino groups.

Pre-Structured Scaffolds for Non-Viral Gene Delivery Vector Synthesis

Incorporation of the bis-monomer into block copolymer architectures provides a route to pre-crosslinked polyplex structures for gene delivery, combining the reduced cytotoxicity of DMAPMA-based vectors compared to PEI [4] with enhanced colloidal stability from covalent crosslinks. The thermoresponsive LCST behavior observed in DMAPMA-co-NIPAAm copolymers (LCST ~38 °C) [4] can be exploited for temperature-triggered DNA release, a feature not achievable with conventional non-thermoresponsive cationic delivery polymers.

Antimicrobial Surface Coatings with Integrated Crosslinking for Medical Devices

The compound serves as a monomeric precursor for quaternizable antimicrobial surface coatings that benefit from covalent integration into polymer networks. Evidence from DMAPMA-based nanogel coatings demonstrating 99.99% bacterial killing upon quaternization [5] supports the application of the bis-sulfate derivative in creating covalently anchored antimicrobial coatings with enhanced durability due to the crosslinked architecture. The sulfate counterion further provides aqueous solubility and ionic character that facilitate solution-based coating processes.

Quote Request

Request a Quote for Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.